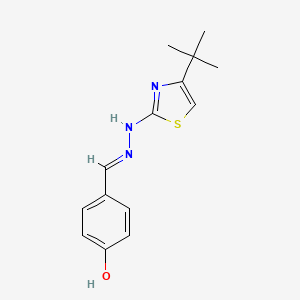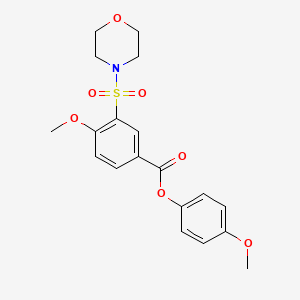![molecular formula C18H25NO4 B6106827 1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone, also known as MMMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMMP is a ketone derivative that belongs to the class of compounds known as morpholinyl ketones. In
作用機序
The mechanism of action of 1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone is not fully understood, but it is believed to involve the inhibition of specific enzymes. For example, the inhibition of acetylcholinesterase by this compound may lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. The inhibition of tyrosinase by this compound may lead to a decrease in melanin production, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, this compound has been found to have antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone in lab experiments is its broad range of biological activities. This compound has been shown to have antibacterial, antifungal, and antiviral properties, as well as inhibitory activity against various enzymes. This makes this compound a versatile compound that can be used in a variety of experiments. However, one limitation of using this compound is that it is a synthetic compound, which may limit its applicability in certain experiments.
将来の方向性
There are several future directions for the study of 1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone. One area of research is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have inhibitory activity against various enzymes and has been found to have antibacterial, antifungal, and antiviral properties. These properties make this compound a promising candidate for the development of new drugs. Another area of research is the synthesis of this compound analogs with improved biological activities. By modifying the structure of this compound, it may be possible to enhance its biological activities and improve its efficacy as a drug. Finally, the study of the mechanism of action of this compound is an important area of research that can provide insight into its biological activities and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, as well as antibacterial, antifungal, and antiviral properties. This compound has the potential to be developed into new drugs for the treatment of various diseases. The study of this compound and its analogs is an important area of research that can provide insight into its biological activities and potential therapeutic applications.
合成法
The synthesis of 1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of an acid catalyst to form 2-(3-methoxybenzyl)morpholine. The resulting compound is then treated with acetylacetone in the presence of a base catalyst to form this compound. The final product is purified using column chromatography to obtain a high yield of pure this compound.
科学的研究の応用
1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone has been studied extensively for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to have antibacterial, antifungal, and antiviral properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-4-methylpentane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(2)9-17(20)18(21)19-7-8-23-16(12-19)11-14-5-4-6-15(10-14)22-3/h4-6,10,13,16H,7-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDUTJDWDBPSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCOC(C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B6106744.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1-pyrrolidinyl)ethyl]piperidine](/img/structure/B6106747.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6106767.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6106775.png)
![ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate](/img/structure/B6106777.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6106792.png)

![N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide](/img/structure/B6106813.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)